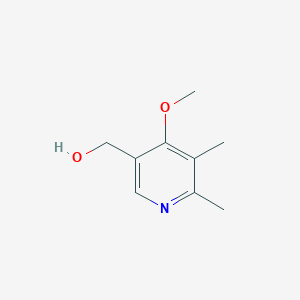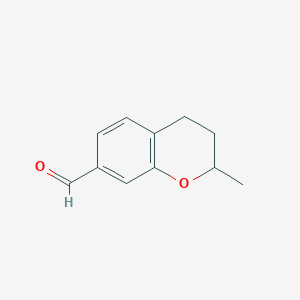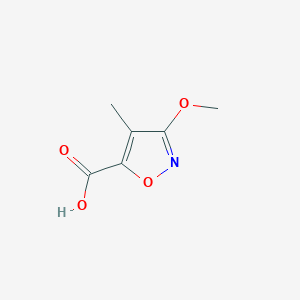
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, along with a methanol group attached to the third carbon atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol typically involves the reaction of 4-methoxy-5,6-dimethylpyridine with formaldehyde and a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The methoxy and dimethyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include:
Oxidation: 4-Methoxy-5,6-dimethylpyridine-3-carboxylic acid.
Reduction: 4-Methoxy-5,6-dimethylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and dimethyl groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-5-methylpyridin-3-yl)methanol
- 4-Methoxy-6-methylpyridin-3-yl)methanol
- 4-Methoxy-5,6-dimethylpyridine
Uniqueness
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol is unique due to the specific arrangement of methoxy and dimethyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(4-methoxy-5,6-dimethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-6-7(2)10-4-8(5-11)9(6)12-3/h4,11H,5H2,1-3H3 |
Clave InChI |
QHVROHIAEVPTPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CN=C1C)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane hcl](/img/structure/B13051428.png)







![(1S)-1-[2-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13051468.png)
![4-(((4-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13051485.png)

